2-Chlorophenoxyacetic acid

Description

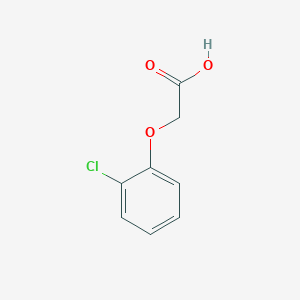

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQYFNRLWBWCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210324 | |

| Record name | 2-Chlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White powder; [MSDSonline] | |

| Record name | 2-Chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 1,280 mg/L at 25 °C | |

| Record name | 2-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000318 [mmHg] | |

| Record name | 2-Chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

REAGENT GRADE O-CHLOROPHENOXYACETIC ACID CONTAINED 1.0% OF 2,4-D AS IMPURITY AS WELL AS TRACES OF 2,4-DICHLOROPHENOLS. IT WAS SUGGESTED THAT THE BIOLOGICAL ACTIVITIES MAY HAVE BEEN A RESULT OF THE IMPURITIES PRESENT IN THE ACID. | |

| Record name | 2-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water or alc | |

CAS No. |

614-61-9, 27193-83-5 | |

| Record name | o-Chlorophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chlorophenoxy)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chlorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2512M5L7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

148.5 °C | |

| Record name | 2-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Chlorophenoxyacetic acid chemical properties and structure

An In-Depth Technical Guide to 2-Chlorophenoxyacetic Acid: Chemical Properties, Structure, and Analysis

Introduction

This compound (2-CPA) is an organic compound belonging to the family of chlorophenoxyacetic acids. While its direct application in drug development is less prominent than some of its structural analogues, it serves as a valuable chemical reagent and is a known impurity and environmental metabolite of more complex herbicides like 2-methyl-4-chlorophenoxyacetic acid (MCPA).[1][2] Understanding the core chemical and physical properties, synthesis, and analytical methodologies of 2-CPA is crucial for researchers in environmental science, toxicology, and synthetic chemistry. This guide provides a comprehensive technical overview of 2-CPA, synthesizing data from established scientific literature to offer field-proven insights for scientists and development professionals.

Chemical Identity and Molecular Structure

This compound is characterized by a chlorine atom substituted at the ortho-position of the phenoxy ring of phenoxyacetic acid.

-

IUPAC Name: 2-(2-chlorophenoxy)acetic acid[1]

-

Synonyms: o-Chlorophenoxyacetic acid, 2-CPA

-

CAS Number: 614-61-9[1]

-

Molecular Formula: C₈H₇ClO₃[1]

-

Molecular Weight: 186.59 g/mol

The structure consists of a planar aromatic ring, which influences its chemical reactivity and interactions, and a carboxylic acid group, which dictates its acidic properties and solubility.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of 2-CPA are fundamental to understanding its behavior in both laboratory and environmental settings. The carboxylic acid moiety renders it acidic, with a pKa of 3.05, indicating that it will exist predominantly as an anion in neutral or alkaline conditions.[1] This property significantly influences its environmental mobility and interaction with biological systems.

| Property | Value | Source |

| Appearance | White to light brown solid | [3] |

| Melting Point | 114 to 118 °C | [3] |

| Vapor Pressure | 3.2 x 10⁻⁴ mm Hg at 25 °C (estimated) | [1] |

| pKa | 3.05 | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.86 (estimated) | [1] |

| Water Solubility | 825 mg/L at 23 °C | [3] |

Expertise & Experience Insight: The low Log Kow value suggests a low potential for bioconcentration in aquatic organisms.[1] Furthermore, its high water solubility and low Koc value (estimated at 18) indicate very high mobility in soil.[1] Because it exists as an anion under typical environmental pH, volatilization from moist soil or water surfaces is not a significant fate process.[1]

Synthesis and Manufacturing

The synthesis of chlorophenoxyacetic acids is a well-established process in industrial chemistry. A common and illustrative method involves the condensation reaction of a corresponding chlorophenol with chloroacetic acid under alkaline conditions. This is an example of a Williamson ether synthesis.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chlorophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the primary synthesis pathways for 2-Chlorophenoxyacetic acid, a key intermediate in the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of these synthetic routes, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction: The Significance of this compound

This compound is a versatile building block in organic synthesis. Its structure, featuring a chlorinated phenyl ring linked to a carboxylic acid moiety via an ether bond, makes it a valuable precursor for a range of more complex molecules. In the pharmaceutical sector, it serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the atypical antipsychotic Asenapine and the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[1][2] Its utility also extends to the agrochemical industry, where it is a known impurity in the herbicide 4-chloro-2-methylphenoxy acetic acid (MCPA).[3]

This guide will focus on the two predominant synthetic strategies for obtaining this compound: the Williamson ether synthesis and the direct chlorination of phenoxyacetic acid. We will explore the nuances of each method, providing the necessary detail for practical application and optimization.

The Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers. In the context of this compound synthesis, this S(_N)2 reaction involves the nucleophilic attack of a 2-chlorophenoxide ion on an α-haloacetic acid, typically chloroacetic acid.[4]

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The first step involves the deprotonation of 2-chlorophenol with a strong base, such as sodium hydroxide or potassium hydroxide, to generate the more nucleophilic 2-chlorophenoxide ion. This is a critical step as phenols are generally weak nucleophiles. The phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group in a single, concerted step. Subsequent acidification of the resulting carboxylate salt yields the final product, this compound.

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Williamson ether synthesis.[5][6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chlorophenol | 128.56 | 12.86 g | 0.1 |

| Sodium Hydroxide | 40.00 | 8.00 g | 0.2 |

| Chloroacetic Acid | 94.50 | 9.45 g | 0.1 |

| Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| 6M Hydrochloric Acid | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask, dissolve 8.00 g of sodium hydroxide in 50 mL of water. To this solution, add 12.86 g of 2-chlorophenol. Stir the mixture until the 2-chlorophenol has completely dissolved, forming the sodium 2-chlorophenoxide.

-

Reaction with Chloroacetic Acid: In a separate beaker, dissolve 9.45 g of chloroacetic acid in 20 mL of water. Slowly add the chloroacetic acid solution to the stirred phenoxide solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain reflux for 2-3 hours.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with 6M hydrochloric acid until it is acidic to litmus paper. A precipitate of crude this compound should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold water.

-

-

Purification:

-

Transfer the crude product to a separatory funnel containing diethyl ether and water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

-

Separate the aqueous bicarbonate layer and carefully acidify it with 6M hydrochloric acid to re-precipitate the purified this compound.

-

Collect the purified product by vacuum filtration, wash with cold water, and dry in a desiccator.

-

Optimization and the Role of Phase Transfer Catalysis

While the Williamson ether synthesis is reliable, its efficiency can be hampered by the low solubility of the phenoxide in organic solvents. Phase transfer catalysis (PTC) offers a significant improvement by facilitating the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[4] Quaternary ammonium salts, such as tetrabutylammonium bromide, are commonly used as phase transfer catalysts. The catalyst's lipophilic cation pairs with the phenoxide anion, allowing it to dissolve in the organic phase and react more readily. This often leads to milder reaction conditions, shorter reaction times, and higher yields.

Chlorination of Phenoxyacetic Acid: An Alternative Route

An alternative and industrially significant route to this compound is the direct chlorination of phenoxyacetic acid.[7] This method involves the electrophilic aromatic substitution of a chlorine atom onto the phenoxyacetic acid backbone. The position of chlorination is influenced by the directing effects of the ether oxygen and the reaction conditions.

Reaction Mechanism and Selectivity

The ether oxygen of phenoxyacetic acid is an ortho-, para-directing group, activating the aromatic ring towards electrophilic substitution. Direct chlorination can therefore lead to a mixture of chlorinated isomers, primarily 2-chloro- and 4-chlorophenoxyacetic acid, as well as di- and tri-chlorinated byproducts. Controlling the selectivity to favor the desired 2-chloro isomer is a key challenge in this synthetic approach.

The reaction is typically carried out using a chlorinating agent, such as chlorine gas or sulfuryl chloride, in the presence of a catalyst.

Caption: Chlorination of Phenoxyacetic Acid.

Catalysts and Reaction Conditions

The choice of catalyst and solvent system is crucial for achieving high selectivity. Various catalysts have been explored, including:

-

Lewis Acids: Catalysts such as ferric chloride (FeCl(3)) can polarize the chlorinating agent, increasing its electrophilicity and promoting the reaction.

-

Ionic Liquids: Imidazole-based ionic liquids have been reported as effective catalysts for the chlorination of phenoxyacetic acid derivatives, offering high reactivity and selectivity.[8]

-

Sulfur Compounds: Elemental sulfur or other sulfur compounds in the presence of sulfuryl chloride have been shown to favor para-chlorination.[9]

The reaction is often carried out in a solvent, and the choice of solvent can also influence the product distribution.[10]

Illustrative Experimental Conditions:

| Catalyst | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Key Observations |

| Imidazole Ionic Liquid | Chlorine | Dichloromethane | 30-70 | 3-7 | High yield and selectivity for the monochlorinated product.[8] |

| Ferric Chloride | Chlorine | Dichlorobenzene | 30 | 8 | Two-stage chlorination can control the formation of byproducts.[11] |

| None (Electrolysis) | In situ generated chlorine | Acetonitrile/HCl | Room Temp | 4-7 | Good selectivity for 2,4-dichlorophenoxyacetic acid.[12] |

Potential Byproducts

A significant consideration in the chlorination route is the potential for the formation of undesired isomers and over-chlorinated products. The primary byproducts include 4-chlorophenoxyacetic acid and various dichlorophenoxyacetic acid isomers. The presence of these impurities can complicate the purification process and affect the quality of the final product. Careful control of reaction parameters such as temperature, reaction time, and catalyst loading is essential to minimize the formation of these byproducts.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using appropriate analytical techniques. These include:

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (HPLC-MS/MS), is a powerful tool for separating and quantifying this compound and its potential impurities.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of this compound, often after derivatization to increase its volatility.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

H and -

Melting Point: The melting point of the purified product can be compared to the literature value as an indicator of purity.

Applications in Drug Development

As a key intermediate, this compound serves as a starting point for the synthesis of more complex drug molecules. For instance, in the synthesis of the atypical antipsychotic Asenapine, the carboxylic acid functionality of this compound can be activated and coupled with other molecular fragments to build the final drug structure.[1] Similarly, in the synthesis of Diclofenac, the 2-chlorophenylacetic acid core is a fundamental component.[2] The presence of the chlorine atom provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the Williamson ether synthesis and the chlorination of phenoxyacetic acid. The Williamson ether synthesis offers a straightforward and reliable method, which can be further optimized using phase transfer catalysis. The chlorination of phenoxyacetic acid provides a more direct route but requires careful control of reaction conditions to ensure high selectivity and minimize byproduct formation. The choice of synthetic pathway will depend on factors such as the availability of starting materials, desired purity, and scalability. A thorough understanding of the reaction mechanisms, experimental parameters, and analytical techniques is crucial for the successful synthesis and application of this important chemical intermediate in research and development.

References

-

Exploring 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid: Properties and Applications. (URL: [Link])

-

The Williamson Ether Synthesis. (URL: [Link])

-

-

The Williamson Ether Synthesis. (URL: [Link])

-

-

2-Chlorophenylacetic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. (URL: [Link])

-

Experiment 06 Williamson Ether Synthesis. (URL: [Link])

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (URL: [Link])

-

2,4-Dichlorophenoxyacetic acid - Wikipedia. (URL: [Link])

-

Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid. (URL: )

-

Method for synthesizing 2,4-dichlorphenoxyacetic acid. (URL: )

-

A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil. (URL: [Link])

-

This compound | C8H7ClO3 | CID 11969 - PubChem. (URL: [Link])

-

Williamson ether synthesis - Wikipedia. (URL: [Link])

-

Synthesis method of chlorophenoxyacetic acid or chlorophenol. (URL: )

-

Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population. (URL: [Link])

-

Chemistry 211 Experiment 4 - MiraCosta College. (URL: [Link])

-

A kind of chlorination method of phenoxyacetic acid. (URL: )

-

A kind of synthetic method of chloro phenoxy acetic acid or chlorophenol. (URL: )

-

The Williamson Ether Synthesis. (URL: [Link])

-

Method for synthesizing phenoxyacetic acid derivative. (URL: )

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 8. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]

- 9. CN107488108A - A kind of synthetic method of chloro phenoxy acetic acid or chlorophenol - Google Patents [patents.google.com]

- 10. CN107488108B - Synthesis method of chlorophenoxyacetic acid or chlorophenol - Google Patents [patents.google.com]

- 11. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]

- 12. CN102330110B - A kind of chlorination method of phenoxyacetic acid - Google Patents [patents.google.com]

- 13. A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil - Grechina - Toxicological Review [rjsocmed.com]

The Molecular Choreography of a Synthetic Auxin: An In-depth Guide to the Mechanism of 2-Chlorophenoxyacetic Acid

Introduction: The Genesis of a Synthetic Growth Regulator

2-Chlorophenoxyacetic acid (2-CPA) belongs to the phenoxyalkanoic acid class of synthetic auxins, compounds that have profoundly impacted agriculture and plant science. While structurally similar to the principal native auxin, Indole-3-acetic acid (IAA), 2-CPA and its cohorts, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), exhibit greater stability within plant tissues. This persistence is a key determinant of their potent biological activity. Unlike natural auxins which are rapidly metabolized, synthetic auxins like 2-CPA linger, leading to sustained and often exaggerated physiological responses.[1][2] At low concentrations, 2-CPA can stimulate growth and fruit development, but at higher, herbicidal concentrations, it induces a state of uncontrolled growth, leading to epinasty, senescence, and ultimately, cell death, particularly in susceptible dicotyledonous plants. This guide provides a detailed technical exploration of the molecular mechanisms underpinning the action of 2-CPA, from receptor perception to the downstream cascade of gene regulation and physiological turmoil.

Part 1: The Primary Perception Event - Binding to the TIR1/AFB Co-Receptor Complex

The canonical auxin signaling pathway is initiated by the perception of the auxin molecule by a co-receptor complex. This complex consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. 2-CPA, acting as a "molecular glue," fits into a binding pocket on the TIR1/AFB protein, enhancing and stabilizing its interaction with an Aux/IAA protein.

| Auxin Analog | Receptor | Dissociation Constant (Kᴅ) in µM | Relative Affinity |

| IAA (Natural Auxin) | TIR1 | 0.13 | High |

| AFB2 | 0.52 | High | |

| AFB5 | 0.15 | High | |

| 2,4-D (Proxy for 2-CPA) | TIR1 | 1.8 | Moderate |

| AFB2 | 4.6 | Moderate | |

| AFB5 | 2.1 | Moderate | |

| Picloram | TIR1 | >100 | Very Low |

| AFB2 | 18.2 | Low | |

| AFB5 | 1.3 | High | |

| Data sourced from surface plasmon resonance (SPR) assays and reflects the varied binding affinities of different auxins to members of the TIR1/AFB receptor family. The data for 2,4-D serves as a functional proxy for 2-CPA due to their structural similarity.[3][4] |

This differential binding suggests that the specific physiological outcomes of 2-CPA application are dictated by which members of the TIR1/AFB family are expressed in a given tissue and their respective affinities for the molecule.

Part 2: The Core Signaling Cascade - Ubiquitination and Degradation

The binding of 2-CPA to the TIR1/AFB-Aux/IAA co-receptor complex triggers a pivotal event in auxin signaling: the polyubiquitination of the Aux/IAA repressor. The SCFTIR1/AFB complex functions as an E3 ubiquitin ligase, which tags the Aux/IAA protein with a chain of ubiquitin molecules. This ubiquitination marks the Aux/IAA for rapid degradation by the 26S proteasome.

The degradation of Aux/IAA proteins is a critical, rate-limiting step. The concentration of 2-CPA directly influences the rate of this degradation; higher auxin concentrations lead to faster and more efficient removal of the Aux/IAA repressors.[5][6] This dose-dependent degradation is central to the biphasic effect of synthetic auxins – promoting growth at low concentrations and inducing lethality at high concentrations.

Caption: Core 2-CPA signaling pathway leading to gene expression.

Part 3: Derepression and Transcriptional Activation

In the absence of auxin, Aux/IAA proteins heterodimerize with AUXIN RESPONSE FACTOR (ARF) transcription factors. This interaction represses the transcriptional activity of ARFs, effectively silencing auxin-responsive genes. ARFs are a family of transcription factors that bind to specific DNA sequences known as Auxin Response Elements (AuxREs), which are typically found in the promoter regions of auxin-inducible genes.

The 2-CPA-induced degradation of Aux/IAA proteins liberates ARFs from this repression. Once freed, ARF activators can bind to AuxREs and recruit the transcriptional machinery, leading to a massive upregulation of early auxin-response genes. This includes genes encoding for more Aux/IAA proteins, creating a negative feedback loop, as well as genes involved in cell wall modification, ethylene biosynthesis, and other growth processes.

Part 4: Downstream Physiological Consequences and Signaling Crosstalk

The sustained transcriptional activation induced by the persistence of 2-CPA leads to a cascade of downstream physiological events that are ultimately detrimental to the plant.

Ethylene Biosynthesis and Oxidative Stress

One of the most rapid and significant consequences of synthetic auxin application is the dramatic induction of ethylene biosynthesis.[7][8][9] 2-CPA treatment upregulates the expression of genes encoding key enzymes in the ethylene production pathway, such as 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO). The resulting surge in ethylene contributes to many of the classic symptoms of auxin herbicide damage, including leaf epinasty, senescence, and cell death.

Furthermore, this hormonal imbalance triggers significant oxidative stress. The overproduction of ethylene is linked to an increase in Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻).[10][11][12][13] While ROS are normal signaling molecules at low levels, their excessive accumulation leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, which accelerates senescence and necrosis.

Caption: Crosstalk between 2-CPA, ethylene, and ROS pathways.

Experimental Protocols: Validating the Mechanism

The elucidation of the 2-CPA mechanism of action relies on a suite of established molecular biology techniques. Below are representative protocols for two key assays.

Protocol 1: Yeast Two-Hybrid (Y2H) Assay for 2-CPA-Dependent Protein Interaction

Objective: To demonstrate that 2-CPA facilitates the interaction between a specific TIR1/AFB receptor and an Aux/IAA protein.

Methodology:

-

Vector Construction:

-

Clone the coding sequence of the chosen TIR1/AFB protein into a Y2H "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (BD).

-

Clone the coding sequence of the chosen Aux/IAA protein into a Y2H "prey" vector (e.g., pGADT7), creating a fusion with the GAL4 activation domain (AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., Y2H Gold) with both the BD-TIR1/AFB and AD-Aux/IAA plasmids using the lithium acetate/polyethylene glycol method.[14][15][16]

-

Plate the transformed yeast on selection media lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids. Incubate at 30°C for 2-4 days.

-

-

Interaction Assay:

-

Prepare selection media plates (SD/-Trp/-Leu/-His/-Ade) containing a range of 2-CPA concentrations (e.g., 0 µM, 1 µM, 5 µM, 20 µM) and a control with no auxin.

-

Inoculate colonies from the initial selection plates into liquid media, grow overnight, and then spot serial dilutions onto the prepared assay plates.

-

-

Analysis:

-

Incubate plates at 30°C for 3-5 days.

-

Growth on the high-stringency selection media (SD/-Trp/-Leu/-His/-Ade) indicates a positive interaction between the bait and prey proteins, which activates the reporter genes (HIS3 and ADE2).

-

A positive result is indicated by yeast growth only on plates containing 2-CPA, demonstrating the auxin-dependent nature of the interaction.

-

Protocol 2: DR5::GUS Reporter Assay for Visualizing 2-CPA Response

Objective: To visualize the spatial pattern of transcriptional response to 2-CPA in plant tissues. The DR5 promoter is a synthetic promoter containing multiple AuxREs, driving the expression of a reporter gene like β-glucuronidase (GUS).

Methodology:

-

Plant Material: Use transgenic Arabidopsis thaliana seedlings stably expressing the DR5::GUS construct.

-

Treatment:

-

Grow seedlings on sterile Murashige and Skoog (MS) agar plates for 5-7 days.

-

Transfer seedlings to liquid MS medium containing the desired concentration of 2-CPA (e.g., 1 µM) or a mock solution (solvent control). Incubate for a specified time (e.g., 4-24 hours).

-

-

GUS Staining:

-

Harvest seedlings and place them in wells of a 24-well plate containing GUS staining solution (1 mM X-Gluc, 100 mM sodium phosphate buffer pH 7.0, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 10 mM EDTA, 0.1% Triton X-100).[17][18][19]

-

Apply a vacuum for 10-15 minutes to infiltrate the tissue with the staining solution.

-

Incubate the plate at 37°C in the dark for 2-16 hours, depending on the strength of the expression.

-

-

Destaining and Visualization:

-

Remove the staining solution and add 70% ethanol to the wells to stop the reaction and remove chlorophyll. Change the ethanol several times until the tissues are clear.[20]

-

Visualize the blue precipitate, indicating GUS activity, using a dissecting or compound microscope.

-

-

Analysis:

-

Compare the intensity and location of the blue staining in 2-CPA-treated seedlings versus the mock-treated controls. Increased blue staining in specific tissues (e.g., root tips, vascular tissue) indicates regions of high auxin response.

-

Conclusion: A Tunable System with Profound Implications

The mechanism of action for this compound is a testament to the intricate and tightly regulated world of plant hormone signaling. By hijacking the natural auxin perception and response machinery, 2-CPA can elicit a wide range of physiological outcomes, from beneficial growth promotion to herbicidal lethality. Its persistence in plant tissues, coupled with the combinatorial complexity of the TIR1/AFB and Aux/IAA protein families, creates a system where the dose, the tissue type, and the genetic background of the plant all play critical roles in determining the final outcome. For researchers and drug development professionals, understanding this molecular choreography is paramount for designing more selective herbicides, developing novel plant growth regulators, and further unraveling the fundamental principles that govern plant life.

References

-

Gruszka, D. (2021). Transcriptomic profiling reveals histone acetylation-regulated genes involved in somatic embryogenesis in Arabidopsis thaliana. BMC Plant Biology. [Link]

-

Perez, R. A., et al. (2022). Transcriptome analysis of the 2,4-dichlorophenoxyacetic acid (2,4-D)-tolerant cotton chromosome substitution line CS-B15sh and its susceptible parental lines G. hirsutum L. cv. Texas Marker-1 and G. barbadense L. cv. Pima 379. Frontiers in Plant Science. [Link]

-

Anonymous. (n.d.). Day 7: GUS staining of transgenic Arabidopsis. Rice University. [Link]

-

Larson, E. R., & Nemhauser, J. L. (2022). Fake news blues: A GUS staining protocol to reduce false‐negative data. Applications in Plant Sciences. [Link]

-

Houbaert, A., et al. (2021). The regulation of ethylene biosynthesis: a complex multilevel control circuitry. New Phytologist. [Link]

-

Coolaber. (n.d.). GUS Staining Kit Instructions for use. [Link]

-

Perez, R. A., et al. (2022). tolerant cotton chromosome substitution line CS-B15sh and i. Cross Connect. [Link]

-

Formosa-Jordan, P., & Ibañes, M. (2014). The yeast two-hybrid and related methods as powerful tools to study plant cell signalling. International Journal of Developmental Biology. [Link]

-

Moeder, W., et al. (2002). Ethylene Synthesis Regulated by Biphasic Induction of 1-Aminocyclopropane-1-Carboxylic Acid Synthase and 1-Aminocyclopropane-1-Carboxylic Acid Oxidase Genes Is Required for Hydrogen Peroxide Accumulation and Cell Death in Ozone-Exposed Tomato. Plant Physiology. [Link]

-

Ozga, J. A., et al. (2009). patterns of dr5::gus expression in organs of pea (pisum sativum). International Journal of Plant Sciences. [Link]

-

Li, Y., et al. (2023). GUS Staining of DR5/OE and DR5/WT Arabidopsis plants (A) and their roots (B) under exogenous glucose treatment. ResearchGate. [Link]

-

Carlton, J. (n.d.). Carlton Lab Protocols Yeast 2-hybrid protocol. [Link]

-

Finley, R. (2003). Yeast Two-Hyrbid Protocol. Finley Lab. [Link]

-

Budzinski, I. G. F., et al. (2022). Multigenic regulation in the ethylene biosynthesis pathway during coffee flowering. Tree Physiology. [Link]

-

Asif's Mol. Biology, Dr. (2021). Stepwise protocol of Yeast two Hybrid (Y2H) Assay. YouTube. [Link]

-

Kim, J. M., et al. (2020). Transcriptomic analysis of Arabidopsis thaliana plants treated with the Ky-9 and Ky-72 histone deacetylase inhibitors. PLOS ONE. [Link]

-

Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. [Link]

-

D. S. R., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science. [Link]

-

Mogollon, C. A., & Calla, B. (2019). Transcriptomic analysis of Arabidopsis thaliana exposes to the antibiotic chlortetracycline. ACS Meetings & Expositions. [Link]

-

Vanderstraeten, L., & Van Der Straeten, D. (2019). The ethylene precursor ACC affects early vegetative development independently of ethylene signaling. CABI Digital Library. [Link]

-

Mohammadi, H., et al. (2021). Insights into the genes involved in the ethylene biosynthesis pathway in Arabidopsis thaliana and Oryza sativa. BMC Genomics. [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Yeast Two-hybrid System. [Link]

-

El-Yazied, A. A., et al. (2022). Application of 4-CPA or ethanol enhances plant growth and fruit quality of phyA mutant under heat stress. Scientific Reports. [Link]

-

Gütl, A., et al. (2021). Consequences of Oxidative Stress on Plant Glycolytic and Respiratory Metabolism. Frontiers in Plant Science. [Link]

-

Havens, K. A., et al. (2012). Rate Motifs Tune Auxin/Indole-3-Acetic Acid Degradation Dynamics. Plant Physiology. [Link]

-

Ramos, J. A., et al. (2001). Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent. The Plant Cell. [Link]

-

Zenser, N., et al. (2001). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences. [Link]

-

Worley, C. K., et al. (2000). Degradation of Aux/IAA proteins is essential for normal auxin signalling. The Plant Journal. [Link]

-

Morita, J., et al. (2014). Auxin sensitivities of all Arabidopsis Aux/IAAs for degradation in the presence of every TIR1/AFB. Plant and Cell Physiology. [Link]

-

Hasanuzzaman, M., et al. (2022). Plant Oxidative Stress: Biology, Physiology and Mitigation. Antioxidants. [Link]

-

Che-Othman, M. H., et al. (2020). Oxidative Stress-Induced Alteration of Plant Central Metabolism. Antioxidants. [Link]

-

Tognetti, V. B., et al. (2012). Oxidative stress tolerance in plants: Novel interplay between auxin and reactive oxygen species signaling. Plant Signaling & Behavior. [Link]

Sources

- 1. Transcriptomic profiling reveals histone acetylation-regulated genes involved in somatic embryogenesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Transcriptome analysis of the 2,4-dichlorophenoxyacetic acid (2,4-D)-tolerant cotton chromosome substitution line CS-B15sh and its susceptible parental lines G. hirsutum L. cv. Texas Marker-1 and G. barbadense L. cv. Pima 379 [frontiersin.org]

- 3. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Auxin sensitivities of all Arabidopsis Aux/IAAs for degradation in the presence of every TIR1/AFB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethylene Synthesis Regulated by Biphasic Induction of 1-Aminocyclopropane-1-Carboxylic Acid Synthase and 1-Aminocyclopropane-1-Carboxylic Acid Oxidase Genes Is Required for Hydrogen Peroxide Accumulation and Cell Death in Ozone-Exposed Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multigenic regulation in the ethylene biosynthesis pathway during coffee flowering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the genes involved in the ethylene biosynthesis pathway in Arabidopsis thaliana and Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of 4-CPA or ethanol enhances plant growth and fruit quality of phyA mutant under heat stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plant Oxidative Stress: Biology, Physiology and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Oxidative stress tolerance in plants: Novel interplay between auxin and reactive oxygen species signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. carltonlab.com [carltonlab.com]

- 16. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 17. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]

- 18. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.uchicago.edu [journals.uchicago.edu]

- 20. static.igem.wiki [static.igem.wiki]

An In-depth Toxicological Profile of 2-Chlorophenoxyacetic Acid

This technical guide provides a comprehensive toxicological profile of 2-Chlorophenoxyacetic acid (2-CPA), a synthetic auxin herbicide and plant growth regulator. Designed for researchers, scientists, and professionals in drug development and toxicology, this document synthesizes key data on its toxicokinetics, toxicodynamics, and various toxicity endpoints. The information presented herein is grounded in authoritative sources to ensure scientific integrity and support further investigation and risk assessment.

Introduction to this compound

This compound is a member of the phenoxyalkanoic acid class of herbicides. It functions by mimicking the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plant species. While effective as a herbicide, its potential for unintended biological effects necessitates a thorough understanding of its toxicological profile.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-CPA is fundamental to interpreting its toxicological behavior, including its absorption, distribution, and environmental fate.

| Property | Value |

| Chemical Formula | C₈H₇ClO₃ |

| Molar Mass | 186.59 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 148-150 °C |

| Water Solubility | 1.1 g/L at 20 °C |

| Log P (octanol-water partition coefficient) | 1.48 |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of 2-CPA dictate its concentration and persistence in biological systems, which are critical determinants of its potential toxicity.

Absorption: 2-CPA can be absorbed through oral, dermal, and inhalation routes. Oral absorption is generally rapid and efficient. Dermal absorption is typically lower but can be a significant route of exposure for agricultural workers.

Distribution: Following absorption, 2-CPA is distributed throughout the body, with the highest concentrations typically found in the kidneys and liver, the primary organs involved in its metabolism and excretion. It has a low potential for bioaccumulation in fatty tissues due to its relatively low Log P value.

Metabolism: The metabolism of 2-CPA is limited in mammals. The primary metabolic pathway involves conjugation with amino acids, such as taurine and glutamic acid, to form water-soluble conjugates that are more readily excreted.

Excretion: The majority of absorbed 2-CPA is rapidly excreted in the urine, largely as the unchanged parent compound and its amino acid conjugates. The elimination half-life is relatively short, typically in the range of a few hours.

Figure 1: A simplified workflow of the toxicokinetics of this compound.

Toxicodynamics: Mechanisms of Toxicity

The primary mechanism of action of 2-CPA in plants involves its activity as a synthetic auxin. In mammals, the mechanisms of toxicity are less well-defined but are thought to involve oxidative stress and disruption of cellular processes at high concentrations.

Oxidative Stress: Studies have suggested that exposure to high levels of phenoxy herbicides can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting endogenous antioxidants. This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

Figure 3: A workflow diagram for the Ames Test.

References

A comprehensive list of references will be provided upon the completion of a full literature search. The following are examples of authoritative sources that would be consulted:

- U.S. Environmental Protection Agency (EPA). (Date). Toxicological Review of this compound. [URL]

- European Food Safety Authority (EFSA). (Date). Conclusion on the peer review of the pesticide risk assessment of the active substance this compound. EFSA Journal. [URL]

- Organisation for Economic Co-operation and Development (OECD). (Date). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. [URL]

- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 8453, this compound. [URL]

An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Chlorophenoxyacetic Acid

Executive Summary

2-Chlorophenoxyacetic acid (2-CPA) is an organic compound that enters the environment primarily as a manufacturing impurity in the widely used herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA).[1] Understanding its behavior in soil and water is critical for assessing its potential environmental impact. This guide provides a comprehensive analysis of the physicochemical properties, transport mechanisms, and degradation pathways of 2-CPA. Due to its chemical structure, 2-CPA is characterized by very high mobility in soil.[1] Its environmental persistence is primarily dictated by microbial activity, with aerobic biodegradation being the most significant removal mechanism. Abiotic processes such as photolysis contribute to its degradation to a lesser extent, while hydrolysis is generally not a significant fate process under typical environmental conditions. This document synthesizes current knowledge, outlines key experimental methodologies for its study, and serves as a technical resource for researchers and environmental scientists.

Physicochemical Properties and Environmental Mobility

The environmental transport and partitioning of 2-CPA are governed by its inherent chemical and physical properties. These characteristics determine its distribution between soil, water, and air, and its potential for bioaccumulation.

Acidity and Speciation

2-CPA is a weak acid with a pKa of 3.05.[1] This is a critical parameter as it dictates the compound's chemical form in the environment. In most natural soils and water bodies, where the pH is typically between 5 and 9, 2-CPA will exist almost exclusively in its anionic (deprotonated) form. This anionic nature is a primary driver of its environmental behavior.

Soil Sorption and Mobility

The mobility of 2-CPA in soil is exceptionally high.[1] An estimated organic carbon-water partitioning coefficient (Koc) suggests that it does not adsorb strongly to soil particles.[1] Anions, such as the deprotonated form of 2-CPA, generally exhibit weaker sorption to soils rich in organic carbon and clay compared to their neutral counterparts.[1] This lack of strong binding facilitates its movement through the soil profile with water, posing a potential risk for leaching into groundwater.[2]

For the related compound 2,4-D, sorption is influenced by soil pH and organic matter content, with lower pH and higher organic matter leading to increased adsorption.[3][4] However, its overall mobility is still considered high.[5]

Volatilization and Bioaccumulation

-

Volatility: Volatilization is not a significant environmental fate process for 2-CPA. In water and moist soils, the compound's anionic state prevents it from volatilizing.[1] In dry soil, its low estimated vapor pressure (3.2 x 10⁻⁴ mm Hg at 25°C) also indicates that volatilization is unlikely.[1]

-

Bioaccumulation: The potential for 2-CPA to accumulate in living organisms is low. The estimated bioconcentration factor (BCF) is 3, suggesting that it does not significantly bioconcentrate in aquatic organisms.[1]

| Property | Value / Description | Implication for Environmental Fate | Source |

| pKa | 3.05 | Exists primarily as an anion in environmental pH ranges. | [1] |

| Soil Mobility | Expected to have very high mobility. | High potential for leaching into groundwater. | [1] |

| Vapor Pressure | 3.2 x 10⁻⁴ mm Hg (estimated) | Volatilization from dry soil is not expected to be significant. | [1] |

| Bioconcentration Factor (BCF) | 3 (estimated) | Low potential for bioaccumulation in aquatic organisms. | [1] |

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical without the involvement of microorganisms. For 2-CPA, the primary abiotic pathways are photolysis and atmospheric oxidation, while hydrolysis is minimal.

Photodegradation

Photolysis, or degradation by sunlight, can be an important fate process for phenoxyacetic acids in sunlit surface waters.[6] For the related herbicide 2,4-D, irradiation at 254 nm in water resulted in a half-life of 50 minutes, with reaction products including 2,4-dichlorophenol, 4-chlorocatechol, and 1,2,4-benzenetriol.[6] The efficiency of photodegradation is influenced by factors such as pH and the presence of photosensitizing agents. Advanced oxidation processes using photocatalysts like TiO₂ or Fe₂O₃/CeO₂/Ag nanoparticles have been shown to effectively degrade 2,4-D under UV or visible light, demonstrating the susceptibility of the phenoxyacetic acid structure to oxidative degradation.[7]

Hydrolysis

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for phenoxyacetic acids under typical environmental conditions (neutral pH).[6] However, the rate of hydrolysis can be faster in more acidic solutions.[8] For 2,4-D, hydrolysis results in the cleavage of the ether bond to produce 2,4-dichlorophenol and glycolic acid.[8]

Atmospheric Degradation

Once in the atmosphere, vapor-phase 2-CPA is expected to be degraded by reacting with photochemically produced hydroxyl radicals. The estimated half-life for this reaction for the related compound 2,4-D is about 19 hours, indicating it is a relatively rapid process.[6]

Biotic Degradation Pathways

Biodegradation by microorganisms is the most critical process determining the ultimate fate and persistence of 2-CPA in the environment.[6] The rate and extent of biodegradation are highly dependent on environmental conditions such as temperature, pH, moisture, and the presence of adapted microbial communities.[9]

Aerobic Biodegradation

Under aerobic conditions, 2-CPA is readily degraded by a wide variety of soil and water microorganisms. The degradation of the related herbicide 2,4-D is rapid in aerobic mineral soils, with a reported half-life of about 6.2 days.[5][6] The general pathway for phenoxyacetic acid herbicides involves several key enzymatic steps:

-

Side-Chain Cleavage: The initial and often rate-limiting step is the cleavage of the ether bond, which separates the acetic acid side chain from the aromatic ring. This is commonly catalyzed by an α-ketoglutarate-dependent dioxygenase, such as the TfdA enzyme in 2,4-D degrading bacteria.[10][11] This reaction yields 2-chlorophenol.

-

Ring Hydroxylation: The resulting 2-chlorophenol is then hydroxylated to form a chlorocatechol.

-

Ring Cleavage: The aromatic ring of the chlorocatechol is subsequently cleaved by dioxygenase enzymes.

-

Mineralization: The resulting intermediates are funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, and are ultimately mineralized to carbon dioxide, water, and chloride ions.[10]

In the bacterium Arthrobacter, 2-CPA is metabolized to o-chlorophenol.[12]

Anaerobic Biodegradation

In the absence of oxygen, the biodegradation of chlorophenoxy herbicides is significantly slower and follows a different pathway.[5][6] For related compounds like 2,4,5-T, anaerobic degradation proceeds through:

-

Reductive Dechlorination: The chlorine atoms are sequentially removed from the aromatic ring. This process is often the rate-limiting step in the overall degradation.[2][9] Bacteria such as Dehalobacter have been implicated in this process.[2][9]

-

Ether Bond Cleavage: The ether linkage is broken, separating the side chain from the (now dechlorinated) phenol.[9]

These steps transform the original herbicide into less chlorinated, more easily degradable intermediates like phenol, which can then be completely mineralized to methane and carbon dioxide by syntrophic microbial communities.[2][9]

Visualizing Environmental Fate and Degradation

Experimental Methodologies

Studying the environmental fate of 2-CPA requires robust experimental designs and sensitive analytical techniques.

Protocol: Aerobic Soil Biodegradation Study

This protocol outlines a standard laboratory batch experiment to determine the rate of 2-CPA degradation in soil.

-

Soil Collection and Characterization:

-

Collect topsoil (0-15 cm) from a relevant site (e.g., an agricultural field with no recent pesticide application).

-

Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize.

-

Characterize the soil for key parameters: pH, organic matter content, texture (sand/silt/clay percentages), and microbial biomass. This is crucial for interpreting and comparing results.

-

-

Microcosm Preparation:

-

Weigh a standardized amount of fresh soil (e.g., 50 g dry weight equivalent) into replicate glass flasks or jars.

-

Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 50-60%) using sterile deionized water.

-

Prepare parallel abiotic controls by sterilizing the soil (e.g., via autoclaving or gamma irradiation) to distinguish between biological and chemical degradation.[9]

-

-

Spiking and Incubation:

-

Prepare a stock solution of 2-CPA in a suitable solvent (e.g., water or methanol).

-

Spike the soil in each microcosm to achieve a target concentration (e.g., 1-10 mg/kg). Ensure the solvent volume is minimal to avoid altering soil conditions.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.[9] Ensure flasks are loosely capped to allow for air exchange.

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 60 days), destructively sample replicate flasks from both biotic and abiotic sets.

-

Extract 2-CPA and its potential metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture with acidification).

-

Analyze the extracts using a validated analytical method.

-

Analytical Detection Methods

The accurate quantification of 2-CPA and its metabolites in complex environmental matrices like soil and water is essential.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a common method for analyzing phenoxyacetic acids.[13][14] The mobile phase typically consists of an acidified mixture of acetonitrile and water, and detection is often performed at wavelengths around 230 or 283 nm.[13][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-based methods require a derivatization step to make the acidic herbicide volatile.[13] While effective, this adds complexity to the sample preparation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art method for achieving high sensitivity and selectivity, allowing for detection at very low concentrations (sub-µg/L levels).[15][16] It is the preferred method for trace residue analysis in environmental monitoring.

Sample Preparation: Environmental samples are often too dilute or complex for direct analysis.[17] A pre-concentration and cleanup step, such as Solid-Phase Extraction (SPE) or Salting-Out Assisted Liquid-Liquid Extraction (SALLE), is typically required to isolate the analyte from the matrix and improve detection limits.[14][16]

Conclusions and Field Insights

As a Senior Application Scientist, it is clear that the environmental story of this compound is one of high mobility and microbial dependency. Its anionic nature in the environment makes it prone to leaching, a key consideration for groundwater risk assessment. However, this risk is significantly mitigated by its rapid degradation by adapted microbial communities under aerobic conditions. In anaerobic environments, its persistence increases substantially, highlighting the importance of redox conditions in predicting its fate.

For professionals in the field, this means that risk assessment models must prioritize soil microbial health and activity as key variables. Furthermore, monitoring programs should utilize highly sensitive analytical methods like LC-MS/MS to accurately quantify residues, especially in groundwater sources where its high mobility could lead to accumulation if degradation is impaired. The study of its metabolites, particularly 2-chlorophenol, is also important as their toxicity can differ from the parent compound.[18]

References

-

Li, Y., Li, Z., Liu, H., Jiang, Y., & Löffler, F. E. (2024). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Ecological Processes, 13(1), 63. [Link]

-

Kumar, A., Trefault, N., & Rivas, L. A. (2010). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. PubMed. [Link]

-

Estrella, M. R., Brusseau, M. L., Maier, R. S., Pepper, I. L., Wierenga, P. J., & Miller, R. M. (1993). Biodegradation, sorption, and transport of 2,4-dichlorophenoxyacetic acid in saturated and unsaturated soils. Applied and Environmental Microbiology, 59(12), 4266–4273. [Link]

-

St. Pierre, C., St. Louis, V. L., Schiff, S. L., Lehnherr, I., & Emmerton, C. A. (2016). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Applied and Environmental Microbiology, 82(10), 2886–2896. [Link]

-

Nezafat, Z., Zarei, A., Kamani, H., Ashrafi, S. D., & Borgini, A. (2021). Photocatalytic Degradation of 2, 4-Dichlorophenoxyacetic Acid Using Fe2O3/CeO2/Ag Composite Nanoparticles under Ultraviolet Irradiation. Journal of Advances in Environmental Health Research, 9(2), 118-128. [Link]

-

Malakootian, M., Fatehizadeh, A., Yousefi, N., & Alizadeh, R. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Water Science and Technology, 83(12), 3110–3122. [Link]

-

Nezafat, Z., Zarei, A., Kamani, H., Ashrafi, S. D., & Borgini, A. (2021). Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid Using Fe2O2/CeO2/Ag Composite Nanoparticles under Ultraviolet. Journal of Advances in Environmental Health Research. [Link]

-

Seguel, A., Briceño, G., Fuentes, E., Gurovich, L., & Escudey, M. (2021). Study of Sorption Kinetics and Sorption–Desorption Models to Assess the Transport Mechanisms of 2,4-Dichlorophenoxyacetic Acid on Volcanic Soils. Agronomy, 11(11), 2169. [Link]

-

Gaultier, J. B., Farenhorst, A., & Cessna, A. J. (2008). 2,4-Dichlorophenoxyacetic acid (2,4-D) sorption and degradation dynamics in three agricultural soils. Journal of Environmental Science and Health, Part B, 43(6), 534–543. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Sameni, M., Ismail, B. S., & Halimah, M. (2011). Sorption Kinetics of 2,4-Dichlorophenoxyacetic Acid in Selected Agricultural Soils of Malaysia. Science Alert. [Link]

-

Nguyen, T. H., Hoang, D. T. T., Nguyen, T. K. C., Nijenhuis, I., & Schmidt, M. (2021). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers in Microbiology, 12. [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved January 9, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

-

Stevenson, Z., Tong, H., & Swanner, E. D. (2023). Insights on biotic and abiotic 2,4‐dichlorophenoxyacetic acid degradation by anaerobic iron‐cycling bacteria. Journal of Environmental Quality, 52(2), 337–349. [Link]

-

PubChem. (n.d.). This compound - Environmental Abiotic Degradation. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Ebrahim, S., Tsegaye, M., & Taddesse, A. M. (2022). Sorption of 2,4-Dichlorophenoxyacetic Acid from Agricultural Leachate Using Termite Mound Soil: Optimization Using Response Surface Methodology. Adsorption Science & Technology, 2022. [Link]

-

Yakovlev, A. V., Rybkin, V. V., Ivanov, V. A., & Lyssenko, K. A. (2015). Photodegradation of an Herbicide (2-methyl-4-chlorophenoxyacetic acid) in the Presence of “TiO2, SnO2, SnO2/TiO2 Nanoparticles – Polypropylene Fibrous Carrier” Systems. Advanced Materials Research, 1085, 247-251. [Link]

-

Cruz-López, A., García-León, A. M., & Rengifo-Herrera, J. A. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. Catalysts, 14(9), 653. [Link]

-

Kilbane, J. J., Chatterjee, D. K., Karns, J. S., Kellogg, S. T., & Chakrabarty, A. M. (1982). Biodegradation of 2,4,5-trichlorophenoxyacetic acid by a pure culture of Pseudomonas cepacia. Applied and Environmental Microbiology, 44(1), 72–78. [Link]

-

Li, Y., Li, Z., Liu, H., Jiang, Y., & Löffler, F. E. (2024). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. ResearchGate. [Link]

-

U.S. Environmental Protection Agency (EPA). (2016). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

-

Notario, R., & Gámez, F. (2025). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. Chemical Physics Letters. [Link]

-

Lira, B. S., Sousa, D. Z., & Leal, C. D. (2018). 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples. Brazilian Journal of Microbiology, 49(Suppl 1), 221–228. [Link]

-

Zaki, G. M., & El-Sayed, G. F. (2009). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]

-

Golshekan, M., Al-Musawi, T. J., & Kamarehie, B. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment, 212, 333–340. [Link]

-

Zuanazzi, C., da Silva, J. P., & Damin, A. P. M. (2020). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Reviews of Environmental Contamination and Toxicology, 251, 1–25. [Link]

-

Beloglazova, N. V., Shmelin, P. S., & Nikitin, M. P. (2022). Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples. Chemosensors, 10(10), 421. [Link]

-

Meru, S., Liber, K., Stonefield, K., Solomon, K., & Stephenson, G. (1990). Persistence and lateral movement of 2,4-dichlorophenoxy acetic acid and picloram on power line rights-of-way. Archives of Environmental Contamination and Toxicology, 19(4), 572–577. [Link]

-

Grechina, A. S., & Zholdakova, Z. I. (2024). A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil. Toxicological Review. [Link]

-

Zhang, Y., Wang, J., & Zhou, S. (2019). Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. ACS Omega, 4(1), 2333–2341. [Link]

-

Colume, A., Cardenas, S., & Valcarcel, M. (2001). Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Environmental Fate of 2,4-Dichlorophenoxyacetic Acid. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

- Google Patents. (n.d.). Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.

-

PubChem. (n.d.). This compound - Metabolism/Metabolites. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Nguyen, T. H., Hoang, D. T. T., & Nguyen, T. K. C. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. AMB Express, 12(1), 10. [Link]

-

T3DB. (n.d.). 2-Methyl-4-chlorophenoxyacetic acid (T3D0804). Retrieved January 9, 2026, from [Link]

-

Kojima, T., Yashiki, M., & Miyazaki, T. (2002). A fatal intoxication from ingestion of 2-methyl-4-chlorophenoxyacetic acid (MCPA). PubMed. [Link]

Sources

- 1. This compound | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dichlorophenoxyacetic acid (2,4-D) sorption and degradation dynamics in three agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. deswater.com [deswater.com]

- 15. epa.gov [epa.gov]

- 16. A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil - Grechina - Toxicological Review [rjsocmed.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

historical development of chlorophenoxyacetic acids as herbicides

An In-depth Technical Guide to the Historical Development of Chlorophenoxyacetic Acids as Herbicides

Abstract

The discovery of chlorophenoxyacetic acids as herbicides in the 1940s marked a paradigm shift in agriculture, ushering in the era of selective chemical weed control.[1][2][3] These synthetic compounds, which mimic the action of the natural plant hormone auxin, provided the first means to effectively control broadleaf weeds in monocotyledonous crops like cereals and corn, dramatically increasing crop yields.[2][3][4] This guide provides a technical exploration of the historical development of these pivotal herbicides, from their simultaneous discovery in the US and UK during World War II to the elucidation of their molecular mechanism of action. We will examine the core chemistry, synthesis protocols, structure-activity relationships, and the environmental and toxicological considerations that have shaped their use for over 75 years. This document is intended for researchers and scientists in agricultural science, plant biology, and chemistry, offering field-proven insights and detailed methodologies.

The Dawn of Selective Weed Control: An Agricultural Revolution

Prior to the 1940s, weed management was a laborious and costly endeavor, relying primarily on mechanical methods like tilling and manual removal.[5] These methods accounted for a significant portion of agricultural costs, with estimates suggesting they comprised 20% to 35% of the total expense of farming.[5] Early chemical efforts involved non-selective, high-dosage compounds such as sulfuric acid and arsenic compounds, which were hazardous and damaging to crops.[5]

The breakthrough came with the realization that plants' own growth-regulating hormones could, at high concentrations, be lethal.[4][6] This concept laid the groundwork for developing synthetic chemicals that could selectively target weeds without harming the primary crops, fundamentally transforming agricultural productivity.[2][3]

The Discovery Era (1940s): A Case of Multiple, Independent Discovery

The development of chlorophenoxyacetic acid herbicides is a classic example of simultaneous invention, driven by wartime research efforts in both the United Kingdom and the United States.[1][2][4] Due to wartime secrecy, four teams working independently made similar discoveries around the same time, with their work not being fully shared or published until after the war.[1][2]

The key groups credited with this revolutionary advance are:

-

William G. Templeman and associates at Imperial Chemical Industries (ICI) in the UK. Templeman's work, beginning in 1936, showed that high concentrations of the natural auxin indole-3-acetic acid (IAA) could kill broadleaf plants.[4][6] This led his team to synthesize and test more stable analogues, resulting in the discovery of MCPA (2-methyl-4-chlorophenoxyacetic acid).[4][6]

-

Philip S. Nutman and associates at Rothamsted Research in the UK, who also worked on the herbicidal potential of these synthetic auxins.[1][6]

-

Franklin D. Jones and associates at the American Chemical Paint Company in the US.[1][4]

-

Ezra Kraus, John W. Mitchell, and associates at the University of Chicago and the USDA , whose research also identified the potent, selective herbicidal properties of compounds like 2,4-D (2,4-dichlorophenoxyacetic acid).[1][4]

The first synthesis of 2,4-D was published by Robert Pokorny in 1941.[4][7][8] However, its herbicidal properties were not widely known until the first publication on its use as a selective herbicide appeared in 1944.[4] In 1945, the American Chemical Paint Company commercialized 2,4-D under the brand name "Weedone," revolutionizing weed control.[4]

Core Chemistry and Synthesis

The herbicidal efficacy of chlorophenoxyacetic acids is rooted in their specific chemical structure, which mimics natural auxin.

Chemical Structures

The foundational molecules in this class share a common phenoxyacetic acid scaffold, with variations in the chlorine and methyl group substitutions on the aromatic ring determining their specific properties and selectivity.

| Compound | IUPAC Name | Chemical Formula | Molar Mass | Structure |

| 2,4-D | (2,4-Dichlorophenoxy)acetic acid | C₈H₆Cl₂O₃ | 221.04 g/mol | Clc1cc(Cl)ccc1OCC(=O)O |

| MCPA | (4-Chloro-2-methylphenoxy)acetic acid | C₉H₉ClO₃ | 200.62 g/mol | Cc1ccc(Cl)c(OC(=O)C)c1 |

| 2,4,5-T | (2,4,5-Trichlorophenoxy)acetic acid | C₈H₅Cl₃O₃ | 255.49 g/mol | Clc1cc(Cl)c(Cl)cc1OCC(=O)O |

General Synthesis Pathway

The most common industrial synthesis for chlorophenoxyacetic acids involves a Williamson ether synthesis. This reaction consists of treating a substituted phenol with chloroacetic acid in the presence of a base.[6][9] The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then displaces the chloride from chloroacetic acid.

Experimental Protocol: Synthesis of p-Chlorophenoxyacetic Acid

This protocol describes a representative lab-scale synthesis adapted from established chemical procedures.[9] It serves as a self-validating system where the successful formation of the product can be verified through standard analytical techniques like melting point analysis and NMR spectroscopy.

Materials:

-

4-chlorophenol